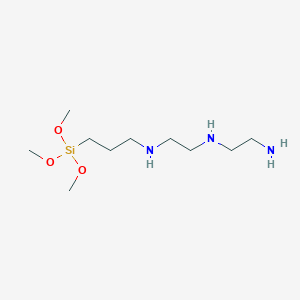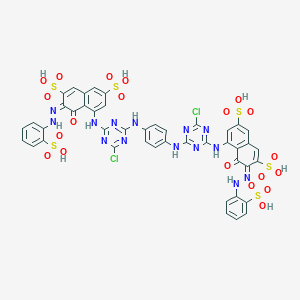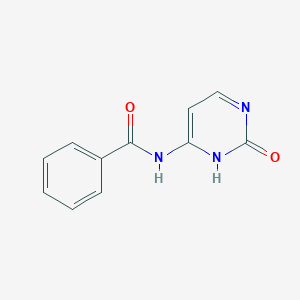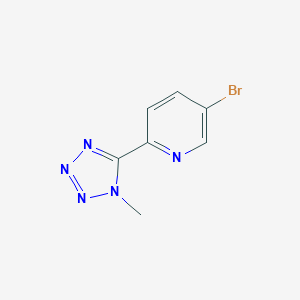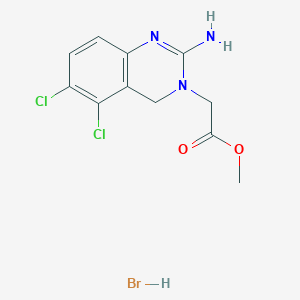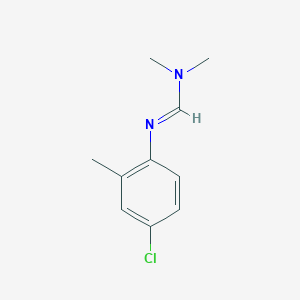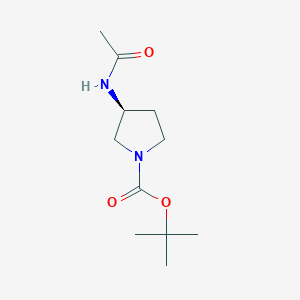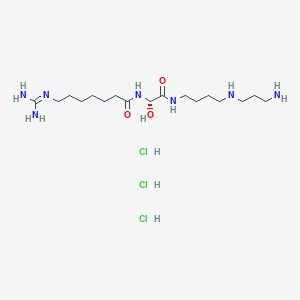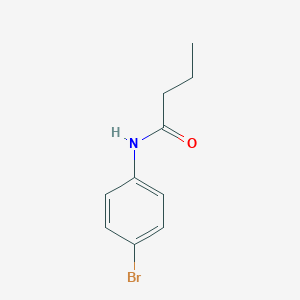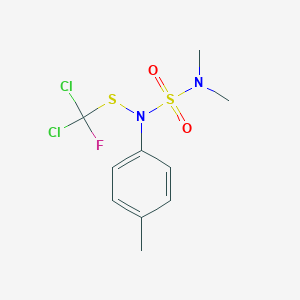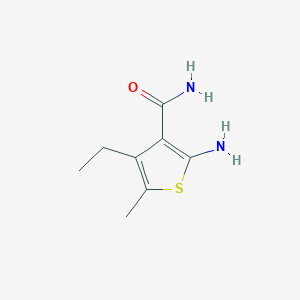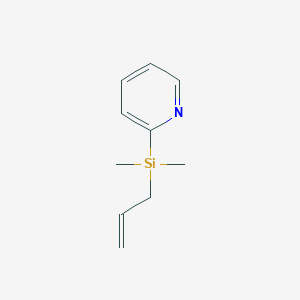
Brassicanal A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Brassicanal A is a natural product that belongs to the class of brassinosteroids. It is isolated from the seeds of Brassica napus L. (oilseed rape). Brassicanal A has attracted the attention of researchers due to its potential applications in agriculture and medicine.
Wissenschaftliche Forschungsanwendungen
Genetic and Genomic Research in Brassica Plants
Research on Brassica plants, including those containing Brassicanal A, focuses on their genetic and genomic aspects. For instance, the Brassica database (BRAD) is a valuable resource for genome-scale genetic and genomic data for important Brassica crops (Cheng et al., 2011). This database is instrumental in supporting scientific research by providing comprehensive genome sequences and associated annotations for Brassica species.
Phytoalexins in Brassica Plants
Brassicanal A is identified as a phytoalexin in Brassica plants, which are natural substances produced by plants in response to stress, including microbial attack. Research has identified and synthesized several phytoalexins, including Brassicanal A, in Brassica plants like rutabaga and studied their antifungal activity (Pedras, Montaut, & Suchý, 2004). Such studies help in understanding the plant's defense mechanisms and potential applications in agriculture.
Metabolic Characterization of Brassica Plants
The metabolic characterization of Brassica plants, including those producing Brassicanal A, has been studied using techniques like NMR spectroscopy. This research helps in understanding the plant metabolites' distribution among different cultivars and developmental stages (Abdel-Farid, Kim, Choi, & Verpoorte, 2007). Such information is crucial for the breeding and cultivation of these plants for various applications.
Phytoextraction Potentials and Challenges
Brassica species, including those with Brassicanal A, have been studied for their phytoextraction potential. This research aims to understand how these plants can be used for the removal of heavy metals and other contaminants from the soil, highlighting both the potentials and challenges of this application (Zeremski et al., 2021).
Eigenschaften
CAS-Nummer |
113866-44-7 |
|---|---|
Produktname |
Brassicanal A |
Molekularformel |
C10H9NOS |
Molekulargewicht |
191.25 g/mol |
IUPAC-Name |
2-methylsulfanyl-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H9NOS/c1-13-10-8(6-12)7-4-2-3-5-9(7)11-10/h2-6,11H,1H3 |
InChI-Schlüssel |
QSSMEVWVRIEBSR-UHFFFAOYSA-N |
SMILES |
CSC1=C(C2=CC=CC=C2N1)C=O |
Kanonische SMILES |
CSC1=C(C2=CC=CC=C2N1)C=O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



